

Ibrexafungerp spectrum of activity *Candida* Aspergillus

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Compound Focus: Ibrexafungerp

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Spectrum of Activity Against *Candida*

Ibrexafungerp exhibits potent in vitro activity against a wide range of medically relevant *Candida* species, including azole- and echinocandin-resistant isolates [1]. The table below summarizes the minimum inhibitory concentration (MIC) data from a European study of 434 blood isolates [1].

Species (Number of Isolates)	MIC50 (mg/L)	MIC90 (mg/L)	Geometric Mean MIC (mg/L)	MIC Range (mg/L)
<i>C. albicans</i> (163)	0.06	0.125	0.062	0.016 - 0.5
<i>C. glabrata</i> (60)	0.25	0.5	0.164	0.03 - 1
<i>C. tropicalis</i> (40)	0.5	2	0.517	0.06 - ≥8
<i>C. krusei</i> (29)	1	2	0.931	0.25 - 2
<i>C. parapsilosis</i> (108)	0.5	1	0.393	0.06 - ≥8
<i>C. orthopsilosis</i> (20)	2	4	1.319	0.5 - 4
<i>C. auris</i> (22)	0.5	1	0.5	0.125 - 1

- **Activity Against Resistant Strains:** **Ibrexafungerp** remains active against most *Candida* isolates that are resistant to fluconazole or echinocandins. This is attributed to its distinct binding site on the β -(1,3)-D-glucan synthase enzyme, which results in limited cross-resistance with echinocandins [2] [1].
- **Resistance Note:** Although rare, elevated **ibrexafungerp** MICs can occur, primarily associated with mutations in the **FKS2** gene of *Nakaseomyces glabrata* (formerly *Candida glabrata*) [3].

Spectrum of Activity Against Aspergillus

Ibrexafungerp demonstrates promising activity against various *Aspergillus* species, inhibiting both azole-susceptible and azole-resistant strains by measuring the Minimal Effective Concentration (MEC) [4].

Species/Species Complex	MEC50 (mg/L) [EUCAST]	MEC90 (mg/L) [EUCAST]	Geometric Mean (GM) MEC (mg/L) [EUCAST]
<i>A. fumigatus</i> sensu stricto (Azole-Susceptible)	0.03	0.12	0.040
<i>A. fumigatus</i> sensu stricto (Azole-Resistant)	0.06	0.25	0.092
<i>A. lentulus</i>	0.06	0.12	0.058
<i>A. niger</i> complex (<i>A. tubingensis</i>)	0.12	0.25	0.137
<i>A. terreus</i> complex	0.25	0.5	0.241
<i>A. circumdatii</i> complex	0.25	0.5	0.232
<i>A. ustus</i> complex (<i>A. calidoustus</i>)	0.5	1	0.503
<i>A. alliaceus</i>	8	≥16	7.869

- **Key Findings:** The drug shows low MEC values against azole-resistant *A. fumigatus* and most cryptic species, a significant finding as these species are often difficult to treat with existing antifungals [4].

- **Limited Activity:** **Ibrexafungerp** has demonstrated **moderate to low activity against species within the *A. ustus* complex** (e.g., *A. insuetus*, *A. keveii*) and is inactive against *A. alliaceus** [4].

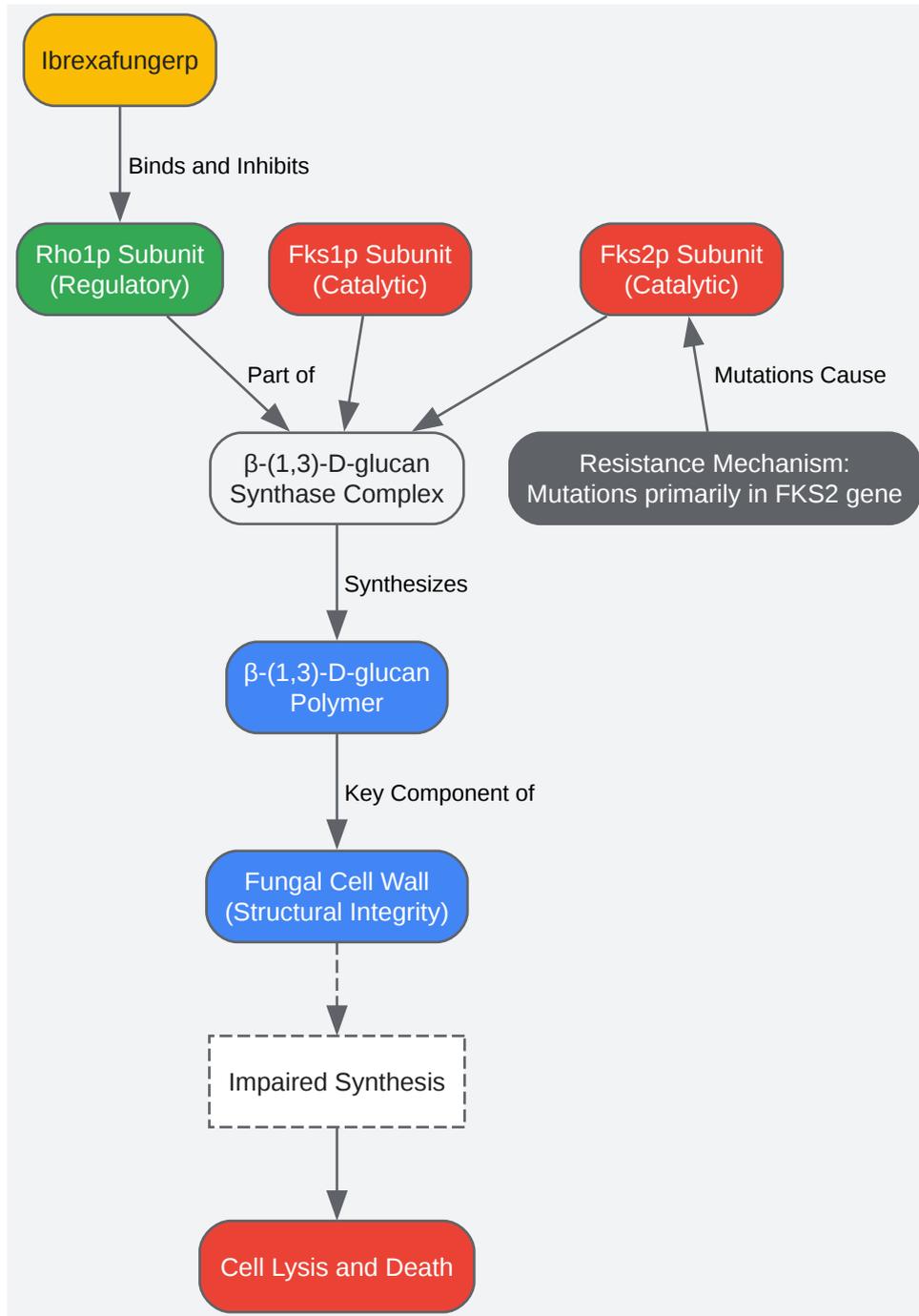
Experimental Protocols for Susceptibility Testing

The quantitative data in the tables above were generated using standardized reference methods. Here are the detailed protocols:

- **Protocol for *Candida* spp. Susceptibility Testing (EUCAST Method) [1]**
 - **Test Preparation:** Use RPMI 1640 medium with 2% glucose, buffered to pH 7.0 with 0.165 M MOPS. Prepare drug dilutions in a 96-well microdilution plate with a final testing volume of 100 μ L per well.
 - **Inoculum Preparation:** Adjust the yeast suspension to a density of 0.5 McFarland standard in sterile saline, then further dilute to achieve a final inoculum of (0.5 - 2.5 $\times 10^5$) CFU/mL in the test well.
 - **Incubation:** Incubate the plates at 35°C for 24 hours in a humid atmosphere.
 - **Reading Endpoints:** Determine the **Minimum Inhibitory Concentration (MIC)** visually. The MIC is defined as the lowest drug concentration that produces a **prominent inhibition ($\approx 50\%$) of growth** compared to the growth control.
- **Protocol for *Aspergillus* spp. Susceptibility Testing (EUCAST and CLSI Methods) [4]**
 - **Test Preparation:** For both EUCAST and CLSI M38 methods, prepare antifungal dilutions in a 96-well microdilution plate. RPMI 1640 medium is used for both.
 - **Inoculum Preparation:** Prepare conidial suspensions from freshly grown molds (7-day-old cultures on potato dextrose agar). Adjust the turbidity of the suspension to 0.5 McFarland standard, which yields a final inoculum of (2 - 5 $\times 10^5$) CFU/mL.
 - **Incubation:** Incubate the plates at 35°C for 48 hours.
 - **Reading Endpoints:** For **ibrexafungerp** and micafungin, determine the **Minimal Effective Concentration (MEC)** microscopically. The MEC is defined as the **lowest concentration that leads to abnormal, short, and branched hyphal growth** compared to the tangled, long hyphae in the control well.

Mechanism of Action and Resistance

The following diagram illustrates the unique mechanism of action of **ibrexafungerp** and the associated resistance mechanisms.



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This unique binding to the Rho1p subunit differentiates it from echinocandins and explains its activity against some echinocandin-resistant isolates [2] [3].

Drug Profile and Development Status

- **Mechanism of Action:** **Ibrexafungerp** is a first-in-class **triterpenoid antifungal** that inhibits **β -(1,3)-D-glucan synthase**, an enzyme essential for fungal cell wall synthesis. It binds to the **Rho1p regulatory subunit** of the enzyme, a site distinct from that of echinocandins [2] [3].
- **Current Approved Indications:** The oral formulation is approved in the United States under the brand name Brexafemme for [2] [5]:
 - Treatment of vulvovaginal candidiasis (VVC) in adults and post-menarchal pediatric females.
 - Reduction in the incidence of recurrent VVC (RVVC).
- **Ongoing Clinical Development:** An intravenous (IV) formulation is under investigation [2]. A Phase 3 trial (MARIO study) is evaluating oral **ibrexafungerp** as a step-down treatment for **invasive candidiasis** following IV echinocandin therapy [5] [6]. The clinical hold on this study was lifted by the FDA in April 2025, and patient dosing has resumed [5] [6].

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References

1. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [frontiersin.org]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. Ibrexafungerp: A narrative overview [sciencedirect.com]
4. In Vitro Activity of Ibrexafungerp against a Collection ... [pmc.ncbi.nlm.nih.gov]
5. SCYNEXIS Reports Second Quarter 2025 Financial ... [ir.scynexis.com]
6. Scynexis resumes dosing in Phase III MARIO study after ... [clinicaltrialsarena.com]

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